
Tert-Butyl-2-(Piperidin-4-yl)benzoat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(piperidin-4-yl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
Target of Action
Tert-butyl 2-(piperidin-4-yl)benzoate is a compound that is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as Tert-butyl 2-(piperidin-4-yl)benzoate, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein degradation. By promoting the degradation of specific target proteins, this compound can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
The optimization of these properties is a key aspect of PROTAC development .
Result of Action
The result of the action of Tert-butyl 2-(piperidin-4-yl)benzoate, as part of a PROTAC, is the degradation of the target protein. This can lead to a variety of molecular and cellular effects depending on the role of the target protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl 2-(piperidin-4-yl)benzoate. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to form the ternary complex necessary for its action .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-(piperidin-4-yl)benzoate plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of tert-butyl 2-(piperidin-4-yl)benzoate to specific proteins, thereby influencing their stability and function.
Cellular Effects
The effects of tert-butyl 2-(piperidin-4-yl)benzoate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-butyl 2-(piperidin-4-yl)benzoate has been shown to affect the degradation of specific proteins within cells, thereby altering cellular processes such as proliferation, apoptosis, and differentiation . These effects are mediated through its interactions with cellular proteins and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, tert-butyl 2-(piperidin-4-yl)benzoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a linker in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism of action is crucial for the selective degradation of disease-causing proteins, making tert-butyl 2-(piperidin-4-yl)benzoate a valuable tool in therapeutic research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-(piperidin-4-yl)benzoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl 2-(piperidin-4-yl)benzoate remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
The effects of tert-butyl 2-(piperidin-4-yl)benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as targeted protein degradation and modulation of cellular processes. At higher doses, tert-butyl 2-(piperidin-4-yl)benzoate may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
Tert-butyl 2-(piperidin-4-yl)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The specific enzymes and pathways involved in the metabolism of tert-butyl 2-(piperidin-4-yl)benzoate are critical for understanding its biochemical properties and potential effects on cellular function.
Transport and Distribution
The transport and distribution of tert-butyl 2-(piperidin-4-yl)benzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound within specific cellular compartments . Understanding the transport and distribution mechanisms of tert-butyl 2-(piperidin-4-yl)benzoate is essential for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of tert-butyl 2-(piperidin-4-yl)benzoate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of tert-butyl 2-(piperidin-4-yl)benzoate within subcellular structures influences its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(piperidin-4-yl)benzoate typically involves the esterification of 2-(piperidin-4-yl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows: [ \text{2-(piperidin-4-yl)benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{tert-butyl 2-(piperidin-4-yl)benzoate} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(piperidin-4-yl)benzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: 2-(piperidin-4-yl)benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in PROTAC development.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A similar compound used as a semi-flexible linker in targeted protein degradation.
Uniqueness
Tert-butyl 2-(piperidin-4-yl)benzoate is unique due to its specific structural features, which allow it to serve as a versatile intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its significance in research and industry .
Eigenschaften
IUPAC Name |
tert-butyl 2-piperidin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-7,12,17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVIXJYKQQBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-82-9 | |
| Record name | tert-butyl 2-(piperidin-4-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



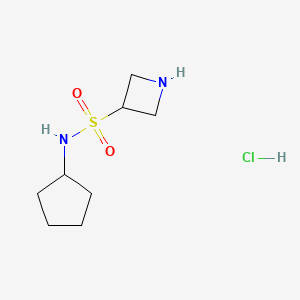
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)

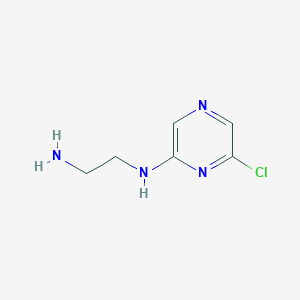





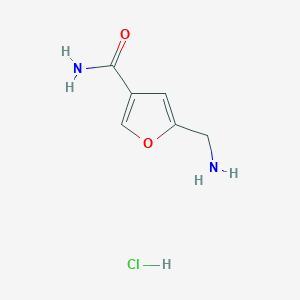
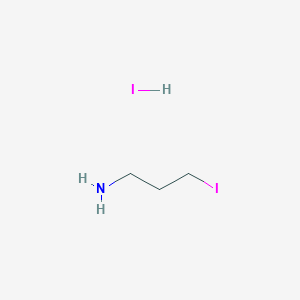
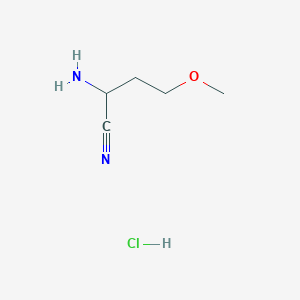
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
